Kartogenin is a small, heterocyclic molecule [, , ] identified as a potent inducer of chondrogenesis, the process by which mesenchymal stem cells (MSCs) differentiate into chondrocytes, the cells responsible for cartilage formation [, , , ]. This property makes Kartogenin a promising candidate for cartilage tissue engineering and regenerative medicine, particularly in addressing osteoarthritis (OA) and other cartilage-related injuries [, , , , , , ].
Synthesis Analysis
Kartogenin can be chemically conjugated to other molecules, such as chitosan, to create drug delivery systems [, ]. This conjugation typically involves covalent coupling using catalysts like ethyl (dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) [].
Mechanism of Action
Kartogenin's chondrogenic effect is attributed to its interaction with Filamin A, a cytoplasmic actin-binding protein [, , ]. Specifically, Kartogenin binds to Filamin A, disrupting its interaction with the transcription factor core-binding factor β subunit (CBFβ) []. This disruption allows CBFβ to translocate to the nucleus and interact with RUNX1, another transcription factor, to activate the transcriptional program responsible for chondrogenesis [].
Enhance the phosphorylation of SMAD1, a protein involved in bone morphogenetic protein (BMP) signaling, which plays a role in chondrogenesis [].
Decrease the proteolytic fragmentation of CD44, a cell-surface receptor for hyaluronic acid, which is important for cartilage homeostasis [].
Modulate the TGF-β2/Smad signaling pathway, influencing hair follicle growth and cycling [].
Upregulate the JNK/Runt-related transcription factor (RUNX)1 pathway, further promoting chondrogenesis [].
Suppress the β-catenin/RUNX2 pathway, potentially inhibiting ossification and favoring chondrogenesis [].
Applications
Osteoarthritis Treatment: Kartogenin has shown promise in preclinical models of osteoarthritis, demonstrating the potential to:
Prevent or slow down subchondral bone changes [, , , ].
Decrease cartilage and bone turnover markers [].
Cartilage Tissue Engineering: Kartogenin has been incorporated into various biomaterials and delivery systems to enhance cartilage regeneration, including:
Chitosan nano/microparticles for sustained intra-articular delivery [, ].
Electrospun nanofibers for controlled release and structural support [, , , ].
Thermoresponsive hydrogels for injectable and localized delivery [, ].
Photo-cross-linked scaffolds for precise spatial control over cartilage formation [].
Bilayered scaffolds mimicking the natural osteochondral interface [].
Magnetically guided biodegradable nanocarriers for targeted intracartilaginous delivery [].
Other Applications: Kartogenin has demonstrated potential in other areas, including:
Hair Growth Promotion: Kartogenin has been shown to promote hair growth and modulate the hair cycle in mice [].
Tendon-Bone Healing: Kartogenin, in combination with platelet-rich plasma, enhanced fibrocartilage formation and improved mechanical strength in a rat model of Achilles tendon entheses injury [].
Intervertebral Disc Degeneration Treatment: Kartogenin protected nucleus pulposus cells from degeneration induced by inflammatory cytokines and enhanced cartilage formation in intervertebral disc models [, , ].
Future Directions
Optimization of Delivery Systems: Developing more efficient and targeted delivery systems for sustained Kartogenin release within the joint is crucial [, , , , , , ].
Clinical Trials: Rigorous clinical trials are needed to confirm Kartogenin's safety and efficacy in humans with cartilage defects or osteoarthritis [].
Combination Therapies: Exploring the synergistic potential of Kartogenin with other chondroprotective agents, growth factors, or cell-based therapies may enhance cartilage regeneration [, , , , , , , ].
Mechanism of Action Elucidation: Further research is needed to fully understand the molecular mechanisms underlying Kartogenin's chondrogenic effects, particularly in different cell types and tissues [, , , , , ].
Long-Term Effects: Investigating the long-term effects of Kartogenin on cartilage health and joint function is crucial [, ].
Related Compounds
Transforming Growth Factor Beta 3 (TGF-β3)
Compound Description: Transforming growth factor beta 3 (TGF-β3) is a multifunctional cytokine belonging to the transforming growth factor beta superfamily that controls proliferation and differentiation in many cell types [, , , ]. It is widely used as a chondrogenic inducer in cartilage tissue engineering.
Relevance: TGF-β3 is frequently used as a positive control or benchmark for evaluating the chondrogenic potential of Kartogenin. Several studies have directly compared the effects of Kartogenin and TGF-β3 on chondrogenesis, highlighting both similarities and differences in their mechanisms of action and potential advantages of each compound [, , , ].
Bone Morphogenetic Protein 2 (BMP-2)
Compound Description: Bone morphogenetic protein 2 (BMP-2) is a potent osteoinductive growth factor that plays a critical role in bone formation and regeneration [, ]. It is a member of the TGF-β superfamily.
Relevance: BMP-2 is often used in conjunction with Kartogenin in osteochondral tissue engineering approaches. While Kartogenin promotes chondrogenesis in the cartilaginous layer, BMP-2, or peptides derived from it, are utilized to enhance osteogenesis in the subchondral bone layer []. This combined approach aims to promote the regeneration of both cartilage and bone tissues simultaneously.
Interleukin-1β (IL-1β)
Compound Description: Interleukin-1β (IL-1β) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of osteoarthritis [, , , ]. It contributes to cartilage degradation by upregulating the expression of matrix metalloproteinases (MMPs) and downregulating the synthesis of extracellular matrix (ECM) components.
Relevance: IL-1β is commonly used to induce cartilage degeneration in vitro and in vivo models of osteoarthritis, mimicking the inflammatory environment characteristic of the disease [, , , ]. These models are then used to evaluate the chondroprotective and anti-inflammatory effects of Kartogenin, providing insights into its therapeutic potential.
Interleukin-4 (IL-4)
Compound Description: Interleukin-4 (IL-4) is an anti-inflammatory cytokine that plays a role in regulating immune responses, including promoting the differentiation of macrophages towards the M2 phenotype []. M2 macrophages contribute to tissue repair and resolution of inflammation.
Relevance: IL-4 is often combined with Kartogenin in strategies aiming to modulate the inflammatory microenvironment within degenerated intervertebral discs []. While Kartogenin exerts chondroprotective effects, IL-4 promotes a shift towards an anti-inflammatory milieu, supporting tissue regeneration.
Avocado/Soybean Unsaponifiables (ASU)
Compound Description: Avocado/soybean unsaponifiables (ASU) are a natural extract derived from avocado and soybean oils, known to possess anti-inflammatory and chondroprotective properties [].
Relevance: ASU has been explored as a potential therapeutic agent for osteoarthritis, and its effects on chondrogenesis have been compared to those of Kartogenin []. This comparison provides insights into the relative efficacy and potential advantages of both natural extracts and synthetic small molecules in cartilage regeneration strategies.
Hyaluronic Acid (HA)
Compound Description: Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan, a major component of the extracellular matrix (ECM) in articular cartilage []. It provides lubrication, shock absorption, and promotes tissue hydration.
Relevance: Hyaluronic acid is often incorporated into biomaterial-based drug delivery systems for Kartogenin, aiming to enhance its therapeutic efficacy in osteoarthritis []. The viscoelastic properties of HA make it suitable for intra-articular injections, while its presence in the joint cavity might provide additional benefits for cartilage health.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
K6PC-5 is a sphingosine kinase 1 (SPHK1) activator. It activates SPHK1 in F9-12 teratocarcinoma cell lysates and isolated murine blood in a concentration-dependent manner. K6PC-5 (25 and 50 µM) induces calcium oscillations in HaCaT keratinocytes. It inhibits cell death induced by oxygen-glucose deprivation/reoxygenation in SH-SY5Y neuroblastoma cells when used at a concentration of 10 µM. Topical administration of K6PC-5 (1%) increases stratum corneum integrity and corneodesmosome density in a mouse model of photoaging induced by long-term exposure to ultraviolet A (UVA) and UVB radiation. K6PC-5 is a sphingosine kinase 1 (SphK1) activator.
K67 is a specific inhibitor against the interaction between KEAP1 DC domain and S349-phosphorylated KIR of p62/SQSTM1, K67 effectively inhibits the proliferation of HCC cultures with high cellular p62 S351-phosphorylation by restoring KEAP1-driven NRF2 ubiquitination and degradation.
K-756 is a a selective Wnt/β-catenin pathway inhibitor. K-756 is also a tankyrase (TNKS) inhibitor. K-756 binds to the induced pocket of TNKS and inhibits its enzyme activity. could be a leading compound in the development of anticancer agents.
Ingenol disoxate is under investigation in clinical trial NCT02120456 (Safety and Efficacy of Escalating Doses of LEO 43204 Applied Once Daily for Two Consecutive Days on Approximately 250 cm2 on Trunk and Extremities in Subjects With Actinic Keratosis). Ingenol Disoxate is a topical, aqueous gel formulation containing a derivative of ingenol, a selective small-molecule activator of protein kinase C (PKC) that is isolated from the sap of Euphorbia species, with the potential to treat preneoplastic skin lesions. Upon topical application of the ingenol disoxate gel, the agent presumably activates various PKC isoforms, which may induce apoptosis in abnormal cells found in severely sun-damaged skin with multiple actinic keratoses. This may decrease the number of actinic keratoses and prevent the development of skin neoplasms. The PKC family consists of signaling isoenzymes that regulate many cell processes, including proliferation, differentiation, and apoptosis.